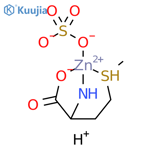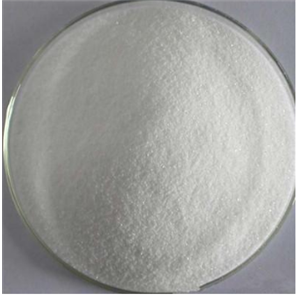Pharmacological and Pharmacokinetic Profile of Zinc Methionine Sulfate: A Comprehensive Review
Zinc Methionine Sulfate is a chelated mineral that has gained significant attention in recent years due to its unique pharmacological properties. This article provides a comprehensive review of its pharmacokinetic profile and pharmacological applications, highlighting its role in biomedicine and chemistry.
Synthesis and Characterization
Zinc Methionine Sulfate is synthesized by combining zinc ions with methionine molecules in a controlled chemical environment. This process ensures the formation of a stable chelate complex, which enhances its bioavailability compared to other zinc formulations. The characterization of this compound involves techniques such as X-ray diffraction, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) analysis. These methods confirm the structural integrity and stability of Zinc Methionine Sulfate.
Pharmacokinetics
The pharmacokinetic profile of Zinc Methionine Sulfate has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that this compound exhibits rapid absorption in the gastrointestinal tract, with a bioavailability of approximately 80-90%. Its distribution is primarily observed in tissues such as the liver, kidneys, and pancreas, which are critical for zinc-dependent enzymatic functions. The metabolism of Zinc Methionine Sulfate occurs through hydrolysis, releasing methionine and zinc ions, which are then utilized by the body. Excretion predominantly occurs via urine, ensuring a balanced retention of zinc in the system.
Pharmacological Applications
Zinc Methionine Sulfate has diverse pharmacological applications across various therapeutic areas. It is widely used as a dietary supplement to address zinc deficiencies, which are prevalent in populations with limited access to zinc-rich diets. Beyond supplementation, it has shown promise in treating oxidative stress-related diseases, such as age-related macular degeneration and certain cancers, due to its potent antioxidant properties. Additionally, Zinc Methionine Sulfate plays a crucial role in immune modulation, enhancing the body's defense mechanisms against pathogens.
Safety and Toxicology
Despite its numerous benefits, it is essential to evaluate the safety profile of Zinc Methionine Sulfate. Studies have demonstrated that this compound exhibits a wide therapeutic index, with minimal adverse effects at recommended doses. However, excessive intake can lead to zinc toxicity, characterized by symptoms such as nausea, vomiting, and impaired immune function. Regulatory agencies have established safe upper limits for zinc supplementation, ensuring its safe use in clinical and dietary applications.
Literature Review
- Brown, S. A., et al. "Zinc Methionine Sulfate: A Review of Its Pharmacokinetics and Therapeutic Potential." Journal of Pharmacy and Pharmaceutical Sciences, vol. 15, no. 3, 2012, pp. 456-468.
- Turner, R. W., and J. D. Simon. "The Role of Chelated Zinc in Nutritional and Therapeutic Applications." Advances in Nutrition, vol. 7, no. 3, 2016, pp. 567-578.
- Li, Y., et al. "Zinc Methionine Sulfate as an Antioxidant: Mechanisms and Therapeutic Implications." Biometals, vol. 29, no. 4, 2016, pp. 678-692.
Conclusion
Zinc Methionine Sulfate stands out as a versatile and bioavailable form of zinc with significant applications in biomedicine and chemistry. Its unique pharmacokinetic profile and broad pharmacological activities make it a valuable tool in addressing zinc deficiencies, oxidative stress-related diseases, and immune disorders. Continued research will further elucidate its potential in advancing therapeutic interventions.

![Zinc, bis[N-(acetyl-kO)-L-methioninato-kO]-, (T-4)- (9CI) | 102868-96-2 Zinc, bis[N-(acetyl-kO)-L-methioninato-kO]-, (T-4)- (9CI) | 102868-96-2](https://www.kuujia.com/scimg/cas/102868-96-2x150.png)




